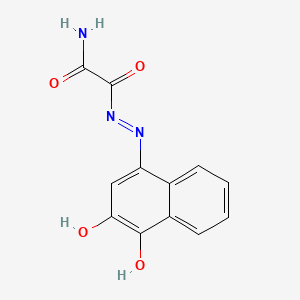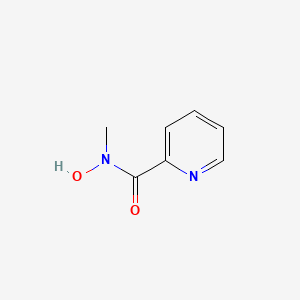
Picolinohydroxamic acid, N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinohydroxamic acid, N-methyl-: is a derivative of hydroxamic acid, characterized by the presence of a pyridine ring substituted with a hydroxamic acid group and an additional methyl group on the nitrogen atom. This compound is known for its ability to chelate metal ions and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Esters or Acid Chlorides: Picolinohydroxamic acid, N-methyl- can be synthesized from esters or acid chlorides by reacting with hydroxylamine salts. For example, the reaction of methyl picolinate with hydroxylamine hydrochloride in the presence of a base can yield picolinohydroxamic acid, N-methyl-.
From Aldehydes and N-sulfonylhydroxylamine: Another method involves the Angeli-Rimini reaction, where aldehydes react with N-sulfonylhydroxylamine to form hydroxamic acids.
Oxidation of Trimethylsilated Amides: Molybdenum oxide diperoxide can oxidize trimethylsilated amides to hydroxamic acids, although the yields are moderate.
Industrial Production Methods: Industrial production of picolinohydroxamic acid, N-methyl- typically involves large-scale synthesis using the above methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Picolinohydroxamic acid, N-methyl- can undergo oxidation reactions, often forming corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxamic acid group or the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amides or amines.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry:
Metal Chelation: Picolinohydroxamic acid, N-methyl- is used as a chelating agent for metal ions, particularly in coordination chemistry.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Biology and Medicine:
Enzyme Inhibition: The compound is studied for its potential to inhibit enzymes such as histone deacetylases, which are targets for cancer therapy.
Antimicrobial Activity: Research indicates its potential use as an antimicrobial agent due to its ability to disrupt metal ion homeostasis in pathogens.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Metal Chelation: The compound binds to metal ions through its hydroxamic acid group, forming stable complexes that can inhibit metal-dependent enzymes.
Enzyme Inhibition: By chelating metal ions in the active sites of enzymes, picolinohydroxamic acid, N-methyl- can inhibit their activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Aceto-N-methylhydroxamic acid: Similar in structure but lacks the pyridine ring.
Formo-N-chlorohydroxamic acid: Contains a formyl group instead of a pyridine ring.
Chloroformo-N-methylhydroxamic acid: Contains a chloroformyl group instead of a pyridine ring.
Uniqueness:
Properties
CAS No. |
89970-82-1 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-hydroxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9(11)7(10)6-4-2-3-5-8-6/h2-5,11H,1H3 |
InChI Key |
BXCJESDMEMOKBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


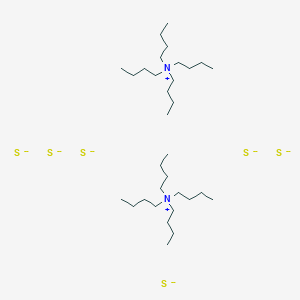
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
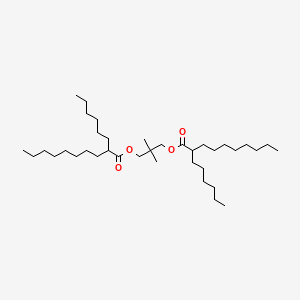

![3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-](/img/structure/B13804410.png)
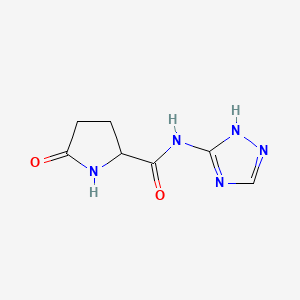
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
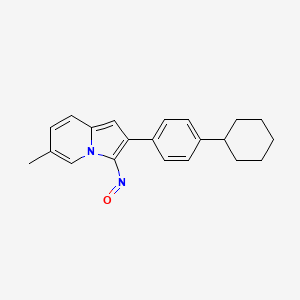
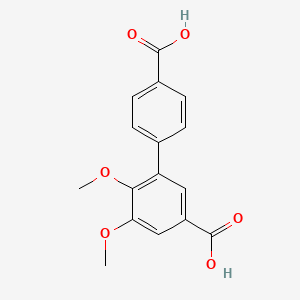
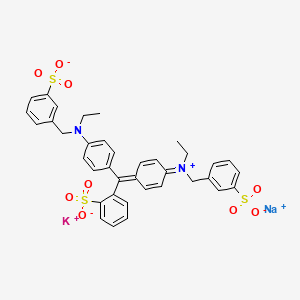

![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
